molecular formula C9H12O3 B160597 2,6-Bis(hydroxymethyl)-4-methylphenol CAS No. 91-04-3

2,6-Bis(hydroxymethyl)-4-methylphenol

Cat. No. B160597
CAS RN: 91-04-3
M. Wt: 168.19 g/mol
InChI Key: KUMMBDBTERQYCG-UHFFFAOYSA-N
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Patent
US04769501

Procedure details

108 g of o-cresol, 215 g of 38 wt% formalin, 50 g of sodium hydroxide, and 200 g of water were reacted for 96 hours at 25° C., and the reaction mixture was then neutralized with acetic acid, to obtain 126 g of 2,6-bis(hydroxymethyl)-4-methylphenol. (Yield: 75 mol%) The obtained 2,6-bis(hydroxymethyl)-4-methylphenol was reacted in 250 ml of methanol in the presence of 0.375 wt% of platinum-alumina catalyst and hydrogen for 4 hours at 180° C. at 179 kg/cm2 -G, and 15 g of 2,4,6-trimethylphenol was obtained. (Yield: 45 mol%) The yield on the basis of the raw material was 34 mol%.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[C:6](O)=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:9]=[O:10].[OH-:11].[Na+].[OH2:13].[C:14](O)(=O)C>>[OH:10][CH2:9][C:3]1[CH:4]=[C:5]([CH3:14])[CH:6]=[C:1]([CH2:8][OH:11])[C:2]=1[OH:13] |f:2.3|

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC1=C(C(=CC(=C1)C)CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 126 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.